molecular formula C12H18N4O5S B1665552 Adrenochrome monoaminoguanidine mesilate CAS No. 4009-68-1

Adrenochrome monoaminoguanidine mesilate

Cat. No.: B1665552
CAS No.: 4009-68-1
M. Wt: 330.36 g/mol
InChI Key: BILXMHZJNCPMDS-UHFFFAOYSA-N
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Description

Adrenochrome monoaminoguanidine mesilate is a derivative of adrenochrome, a compound produced by the oxidation of adrenaline (epinephrine). It is known for its hemostatic properties, meaning it helps to stop bleeding by promoting blood clotting. This compound is used in various medical and scientific applications due to its unique chemical properties .

Biochemical Analysis

Biochemical Properties

Adrenochrome Monoaminoguanidine Mesilate interacts with various enzymes, proteins, and other biomolecules. It is involved in the oxidation of adrenaline . Over 80% of the adrenaline oxidation occurs via the adrenochrome pathway .

Cellular Effects

This compound has been observed to have effects on various types of cells and cellular processes. For instance, it has been found to enhance recovery from radiation-induced leukopenia . This suggests that this compound may have a role in cellular recovery processes following radiation exposure .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It is involved in the oxidation of adrenaline, which is a key biochemical reaction

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to enhance recovery from radiation-induced leukopenia This suggests that it may have long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been found to enhance recovery from radiation-induced leukopenia in rabbits

Metabolic Pathways

This compound is involved in the oxidation of adrenaline, which is a key metabolic pathway

Preparation Methods

Synthetic Routes and Reaction Conditions: Adrenochrome monoaminoguanidine mesilate can be synthesized by reacting adrenochrome with aminoguanidine in the presence of an acid. One method involves mixing aminoguanidine nitrate, nitric acid, and water with an aqueous solution of adrenochrome . The reaction is typically carried out under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, adrenochrome is often prepared by oxidizing adrenaline or its salts with oxidizing agents such as persulfates . The resulting adrenochrome is then reacted with aminoguanidine to produce this compound. This process is optimized to maximize yield and purity while minimizing by-products.

Scientific Research Applications

Properties

CAS No.

4009-68-1

Molecular Formula

C12H18N4O5S

Molecular Weight

330.36 g/mol

IUPAC Name

1-[(3,6-dihydroxy-1-methyl-2,3-dihydro-1H-inden-5-yl)imino]guanidine;methanesulfonic acid

InChI

InChI=1S/C11H14N4O2.CH4O3S/c1-5-2-9(16)7-3-8(14-15-11(12)13)10(17)4-6(5)7;1-5(2,3)4/h3-5,9,16-17H,2H2,1H3,(H3,12,13);1H3,(H,2,3,4)

InChI Key

BILXMHZJNCPMDS-UHFFFAOYSA-N

SMILES

CN1CC(C2=CC(=C(C=C21)O)N=NC(=N)N)O.CS(=O)(=O)O

Isomeric SMILES

CN1CC(C2=C/C(=N/N=C(N)N)/C(=O)C=C21)O.CS(=O)(=O)O

Canonical SMILES

CC1CC(C2=CC(=C(C=C12)O)N=NC(=N)N)O.CS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

A-Peest, Adchnon S, Adrenochrome guanylhydrazone mesilate, Adrenochrome Monoaminoguanidine Mesilate, Adrenochrome monoguanylhydrazone methanesulfonate, S-Adchnon

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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